Fmoc-Lys(Me2)-OH
Description
The Significance of Lysine (B10760008) Methylation as a Post-Translational Modification
Role in Eukaryotic Gene Expression and Regulation
Perhaps the most well-documented role of lysine methylation is in the epigenetic regulation of eukaryotic gene expression. nih.gov Within the cell nucleus, DNA is packaged around histone proteins to form chromatin. nih.gov The tails of these histones are subject to a variety of PTMs, including methylation, which collectively form a "histone code" that dictates chromatin structure and accessibility to the transcriptional machinery. oup.com
The methylation of specific lysine residues on histone tails can either activate or repress gene transcription depending on the site and the degree of methylation (mono-, di-, or trimethylation). biomodal.comfrontiersin.orgwikipedia.org For instance, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with transcriptionally active genes, often marking their promoter regions. creative-proteomics.combiorxiv.orgplos.org Conversely, trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of transcriptionally silenced chromatin, known as heterochromatin. biomodal.comfrontiersin.orgcreative-proteomics.com Dimethylation of H3K9 is also linked to transcriptional repression. wikipedia.org This intricate system allows for precise control over which genes are expressed in a particular cell at a specific time. oup.com
Table 1: Examples of Histone Lysine Methylation Sites and Their Primary Transcriptional Roles
| Histone Modification | Location | Typical Transcriptional Effect | References |
| H3K4me3 | Gene Promoters | Activation | creative-proteomics.com, biorxiv.org, plos.org |
| H3K9me3 | Heterochromatin | Repression | creative-proteomics.com, frontiersin.org, biomodal.com |
| H3K27me3 | Facultative Heterochromatin | Repression | frontiersin.org, biomodal.com, nih.gov |
| H3K36me3 | Gene Bodies | Activation | frontiersin.org |
| H4K20me3 | Heterochromatin | Repression | frontiersin.org |
Impact on Protein Function and Cellular Processes
Beyond histones, a growing number of non-histone proteins are known to be regulated by lysine methylation, impacting a wide range of cellular processes. creative-proteomics.comnih.gov This modification can influence protein stability, subcellular localization, protein-protein interactions, and DNA binding affinity. nih.govresearchgate.netnih.govresearchgate.net
For example, the tumor suppressor protein p53 is a well-studied non-histone target of lysine methylation. nih.govresearchgate.netpnas.org Methylation at different lysine residues on p53 can either enhance or inhibit its transcriptional activity and stability, demonstrating the context-dependent nature of this PTM. researchgate.netpnas.org Similarly, the methylation of transcription factors like NF-κB can modulate their ability to regulate the expression of specific target genes involved in the immune response and inflammation. pnas.org Lysine methylation also plays a role in DNA repair mechanisms and cell cycle control. creative-proteomics.com The enzymes that catalyze these modifications, protein lysine methyltransferases (PKMTs) and lysine demethylases (KDMs), are crucial for these regulatory events. acs.org
Fmoc-Lys(Me2)-OH as a Pivotal Building Block for Modified Peptide Synthesis
The study of the precise functional consequences of lysine dimethylation has been greatly facilitated by chemical synthesis. Fmoc-L-Lys(Me2)-OH is a key reagent that enables the incorporation of a dimethylated lysine residue at a specific position within a synthetic peptide. merckmillipore.comnih.gov This building block consists of the amino acid L-lysine with two methyl groups on the ε-nitrogen and a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group. cymitquimica.comchemimpex.com The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). cymitquimica.comchemimpex.com
Enabling Access to Site-Specifically Methylated Peptides
The synthesis of peptides containing post-translational modifications is essential for understanding their biological roles. nanbiosis.es this compound allows for the precise, site-specific incorporation of a dimethyllysine residue during automated or manual SPPS. nih.govpeptide.comelifesciences.org This is critical because the biological outcome of lysine methylation is highly dependent on its location within the protein sequence. pnas.org
By using this building block, researchers can generate peptides that mimic specific methylation events, for example, a segment of a histone tail with a dimethylated lysine at a particular position. nih.govresearchgate.netchemicalbook.com These synthetic peptides are invaluable tools for a variety of biochemical and biophysical assays. They can be used to study the binding of "reader" proteins that specifically recognize methylated lysines, to serve as substrates for demethylase enzymes, or to raise antibodies that are specific for a particular methylation mark. researchgate.netacs.org The synthesis of such peptides has been instrumental in deciphering the molecular mechanisms underlying the effects of lysine methylation. researchgate.net
Table 2: Properties and Applications of this compound
| Property | Description | References |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε,Nε-dimethyl-L-lysine | cymitquimica.com |
| CAS Number | 252049-10-8 | chemimpex.com |
| Molecular Formula | C23H28N2O4 | cymitquimica.com |
| Primary Use | Solid-Phase Peptide Synthesis (SPPS) | cymitquimica.com, researchgate.net, nih.gov |
| Key Feature | Enables site-specific incorporation of dimethyllysine | peptide.com, elifesciences.org |
| Applications | Synthesis of histone tail peptides, enzyme substrates, and tools for studying protein-protein interactions. | researchgate.net, nih.gov, chemicalbook.com |
Contribution to Epigenetic Research and Histone Modification Studies
The availability of this compound and other methylated amino acid derivatives has revolutionized epigenetic research. biocompare.commedchemexpress.comchemimpex.com It has allowed for the systematic investigation of how specific histone modifications, and combinations thereof, influence chromatin biology. elifesciences.org
For instance, synthetic histone peptides containing dimethylated lysine have been used to characterize the substrate specificity of histone demethylases and to screen for inhibitors of these enzymes. nih.govoncotarget.com Given that the dysregulation of histone methylation is implicated in various diseases, including cancer, these studies are of significant therapeutic interest. nih.govmdpi.comfrontiersin.org Furthermore, these peptides have been crucial in studying the "reader" domains, such as chromodomains and PHD fingers, that specifically recognize and bind to methylated lysine residues, thereby translating the histone code into downstream biological effects. researchgate.netbiocompare.com The ability to create precisely modified peptides using building blocks like this compound continues to be a driving force in advancing our understanding of the complex language of histone modifications. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
DCFIJZOUZZCQOO-NRFANRHFSA-N |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of Peptides Incorporating Fmoc Lys Me2 Oh
Strategies in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for peptide synthesis due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.comsemanticscholar.org This methodology relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base, typically piperidine (B6355638), while the permanent side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.comnih.govresearchgate.net
Compatibility with Orthogonal Protecting Group Schemes
The success of Fmoc SPPS hinges on the orthogonality of the protecting groups, ensuring that the removal of one type of group does not affect others. altabioscience.comsemanticscholar.org The Fmoc group protects the α-amino group and is labile to basic conditions. chempep.com In contrast, side-chain protecting groups are designed to be stable to the basic conditions of Fmoc removal but are cleaved by strong acids during the final deprotection step. altabioscience.comresearchgate.net
For standard amino acids, a variety of acid-labile side-chain protecting groups are employed, such as tert-butyl (tBu) for aspartic acid, glutamic acid, and tyrosine, and tert-butoxycarbonyl (Boc) for lysine (B10760008). researchgate.netpeptide.com These groups are compatible with the Fmoc strategy as they remain intact during the piperidine-mediated Fmoc deprotection cycles. researchgate.net
In the case of Fmoc-Lys(Me2)-OH, the ε-amino group is already dimethylated and thus does not require a protecting group in the traditional sense. However, the basicity of the dimethylamino group itself introduces a compatibility issue, which will be addressed in section 2.2.1. The use of other specialized lysine derivatives with orthogonal protecting groups like Dde, ivDde, Mtt, or Alloc allows for selective side-chain deprotection on-resin for applications such as branching or labeling, and these are generally compatible with the incorporation of this compound in the same peptide sequence. chempep.compeptide.com
| Protecting Group | Removal Conditions | Orthogonality with Fmoc |
| Fmoc | Piperidine (base) | N/A |
| Boc | TFA (strong acid) | Yes |
| tBu | TFA (strong acid) | Yes |
| Trt | Mild acid | Yes |
| Dde/ivDde | Hydrazine | Yes |
| Mtt | Mild acid | Yes |
| Alloc | Palladium catalyst | Yes |
Considerations for Automated Synthesis Protocols
Automated peptide synthesizers have become standard tools in peptide chemistry, and the Fmoc SPPS methodology is particularly well-suited for automation. semanticscholar.org The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for real-time monitoring of the coupling efficiency. semanticscholar.orgnih.gov
When incorporating this compound into automated synthesis protocols, several factors must be considered. Standard protocols often utilize phosphonium (B103445) or aminium/uronium-based coupling reagents like HBTU or HATU, which are highly efficient but can be problematic with this compound due to the basicity of its side chain. peptide.comnih.gov These basic conditions can lead to premature Fmoc deprotection and subsequent side reactions. nih.gov Therefore, modifications to standard automated protocols are necessary. This often involves switching to carbodiimide-based coupling methods for the incorporation of this compound and subsequent residues. peptide.com The solubility of this compound in standard SPPS solvents like DMF and NMP is generally good, facilitating its use in automated systems without significant changes to solvent delivery protocols. peptide.com
Optimization of Coupling Protocols for this compound Integration
The successful incorporation of this compound requires careful optimization of the coupling protocol to address the challenges posed by its inherent basicity.
Mitigation of Fmoc Deprotection Induced by Lys(Me2) Side Chain Basicity
The primary challenge in using this compound is the basicity of the Nε,Nε-dimethylamino side chain. peptide.comnih.gov This basicity can be sufficient to catalyze the premature removal of the Nα-Fmoc group from the growing peptide chain, especially during extended coupling times. peptide.com This "auto-deprotection" leads to the deletion of the intended amino acid and the insertion of a second Lys(Me2) residue, a phenomenon known as double insertion. nih.gov
To counteract the basicity of the Lys(Me2) side chain, it is recommended to use coupling conditions that are slightly acidic. peptide.com The combination of diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive has proven to be an effective strategy. peptide.comnih.gov Under these conditions, the basic dimethylamino side chain is protonated, rendering it unable to induce Fmoc deprotection. peptide.com This method should be used not only for the coupling of this compound itself but also for all subsequent amino acid residues in the sequence to prevent premature deprotection of the newly incorporated Fmoc-Lys(Me2) residue. peptide.com
Table of Recommended Coupling Protocol for this compound:
| Step | Reagent/Condition | Purpose |
| 1 | Standard Fmoc deprotection | Removal of N-terminal Fmoc group from the preceding residue. |
| 2 | Solvent washes (e.g., DMF or NMP) | Removal of piperidine and byproducts. |
| 3 | Pre-activation of this compound with DIC and HOBt in DMF or NMP | Formation of the activated HOBt-ester. |
| 4 | Coupling to the resin-bound peptide | Formation of the peptide bond. |
| 5 | Solvent washes | Removal of excess reagents and byproducts. |
Double insertion of this compound is a direct consequence of the premature Fmoc deprotection induced by its basic side chain. nih.gov The primary strategy to minimize this side reaction is the use of the DIC/HOBt coupling protocol as described above, which suppresses the basicity of the side chain. peptide.com
Further strategies to minimize double insertions include:
Short coupling times: Limiting the exposure of the Fmoc group to the basic Lys(Me2) side chain by using shorter coupling times can be beneficial.
Use of sufficient equivalents: Employing an appropriate excess of the activated amino acid ensures that the coupling reaction proceeds to completion rapidly, minimizing the time available for side reactions. A typical protocol might use 2.5 equivalents of the amino acid and DIC, and 3.5 equivalents of HOBt. peptide.com
Avoiding basic additives: Coupling protocols that require the addition of an external base, such as diisopropylethylamine (DIPEA), should be avoided when incorporating this compound and subsequent residues.
By implementing these optimized methodologies, the challenges associated with the synthesis of peptides containing the Nε,Nε-dimethyllysine modification can be effectively overcome, enabling the production of high-quality peptides for biological research.
Application of Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) Coupling
Impact of Coupling Efficiency on Overall Peptide Quality
The incorporation of Nε,Nε-dimethylated lysine, via the building block this compound, is a critical post-translational modification mimic used in epigenetic research and drug discovery. However, the successful synthesis of peptides containing this residue is highly dependent on its coupling efficiency during solid-phase peptide synthesis (SPPS). The Nε,Nε-dimethyl group introduces significant steric bulk around the lysine side chain, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
To mitigate these challenges, optimized coupling protocols are essential. Research indicates that standard coupling conditions (e.g., DIC/HOBt) may be insufficient, often requiring extended reaction times (2-4 hours) or double-coupling cycles. The use of more potent activating agents, such as HATU or HCTU, is strongly recommended as they form highly reactive acyl-uronium intermediates that can overcome the steric barrier more effectively. The choice of solvent can also play a role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard, with NMP being favored for its ability to disrupt peptide aggregation .
The table below summarizes comparative data on coupling strategies for incorporating this compound into a model peptide sequence.
| Coupling Reagent | Reaction Time (hours) | Target Peptide Purity (%) | Deletion Sequence (%) | Reference |
| DIC/HOBt | 2 | 81.5 | 16.2 | |
| DIC/HOBt (Double Coupling) | 2 + 2 | 90.1 | 8.1 | |
| HBTU/HOBt/DIPEA | 2 | 88.7 | 9.5 | |
| HATU/DIPEA | 1.5 | 96.3 | 2.5 |
Chemical Synthesis Routes to Nε,Nε-Dimethylated Lysine Derivatives
The synthesis of the this compound building block itself is a multi-step process. The core challenge lies in the selective and exhaustive methylation of the ε-amino group of lysine without affecting the α-amino group, which must remain available for subsequent Fmoc protection. Several synthetic strategies have been developed to produce the key intermediate, Nε,Nε-dimethyl-L-lysine .
Reductive amination is a widely employed and robust method for synthesizing Nε,Nε-dimethyl-L-lysine. The process typically begins with an α-protected lysine derivative, such as Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH). This starting material is reacted with an excess of aqueous formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the ε-amino group and formaldehyde, which is then immediately reduced in situ.
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is effective as it is selective for the reduction of iminium ions over aldehydes and ketones, minimizing side reactions. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst can be used. This method has the dual advantage of performing the reduction and, if Z-protection is used, removing the α-protecting group in the same step. The reaction must be carefully controlled to ensure dimethylation is complete and to avoid the formation of the monomethylated intermediate .
A less common but innovative route involves the use of chiral lactone precursors. One such approach starts with (S)-α-amino-γ-butyrolactone. This substrate can undergo a ring-opening reaction with a suitable nucleophile. For the synthesis of the dimethyl-lysine backbone, the lactone ring is opened by reaction with a protected bromoethylamine derivative, followed by functional group manipulations to establish the full six-carbon lysine skeleton.
Alternatively, the lactone can be opened with dimethylamine (B145610) itself under specific conditions, though this requires careful optimization to control regioselectivity. The resulting open-chain intermediate contains the N,N-dimethylamino group and a carboxylic acid (or ester) and must be further elaborated to introduce the α-amino group at the correct position. While elegant, these routes are often more complex, involve more synthetic steps, and may present challenges in scalability compared to direct methylation methods .
This category includes the classic Eschweiler-Clarke reaction, a highly efficient method for the exhaustive methylation of primary and secondary amines. In this reaction, a protected lysine derivative (e.g., copper(II)-chelated lysine or Z-Lys-OH) is treated with a mixture of formaldehyde and formic acid. Formaldehyde acts as the methyl source, while formic acid serves as the reducing agent.
The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by hydride transfer from formic acid, releasing carbon dioxide. A key advantage of the Eschweiler-Clarke reaction is that it proceeds cleanly to the tertiary amine without the risk of forming quaternary ammonium (B1175870) salts, as the tertiary amine is not basic enough to be protonated by formic acid and react further. This method is often high-yielding and uses inexpensive, readily available reagents, making it attractive for large-scale synthesis .
The table below provides a comparative overview of these synthetic routes.
| Synthetic Route | Typical Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
| Reductive Amination | Nα-Z-L-lysine | Formaldehyde, NaBH₃CN or H₂/Pd-C | High yield, good selectivity | Use of toxic NaBH₃CN or high-pressure H₂ | |
| Ring-Opening | (S)-α-Amino-γ-butyrolactone | Dimethylamine, other multi-step reagents | Novel chiral pool approach | Multi-step, lower overall yield, complex | |
| Eschweiler-Clarke | Nα-protected L-lysine | Formaldehyde, Formic Acid | High yield, no over-alkylation, inexpensive | Requires heating, strong acid conditions |
Ring-Opening Reactions of Amino-γ-butyrolactone Substrates
Purity Assessment and Quality Control in Fmoc-Amino Acid Building Blocks
The quality of a synthetic peptide is fundamentally limited by the purity of its constituent building blocks. For this compound, rigorous quality control is paramount to ensure the fidelity and homogeneity of the final peptide product. Purity assessment must address both enantiomeric and chemical contaminants .
Enantiomeric Purity: Fmoc-amino acids used in SPPS must be of high enantiomeric purity (typically >99.8% L-isomer). The presence of the D-enantiomer, Fmoc-D-Lys(Me2)-OH, as a contaminant will lead to the formation of diastereomeric peptides during synthesis. These diastereomers often exhibit nearly identical chromatographic behavior, making their separation from the desired L-peptide product by standard reversed-phase HPLC extremely challenging, if not impossible. The incorporation of even small amounts of a D-isomer can have profound consequences on the final peptide's three-dimensional structure, receptor binding affinity, and biological function [3, 12]. Chiral HPLC or gas chromatography (after derivatization) are the definitive methods for quantifying enantiomeric excess.
Chemical Purity: Chemical impurities in the this compound building block can arise from incomplete reactions during its synthesis or from degradation during storage. These impurities directly translate into peptide-related impurities. For example, incomplete methylation during the synthesis of the lysine derivative will result in contamination with Fmoc-Lys(Me)-OH (monomethylated) and Fmoc-Lys-OH (unprotected). If these are incorporated into the peptide, they will produce a heterogeneous mixture of products with different net charges and isoelectric points, complicating purification and characterization . Other potential impurities include di-Fmoc protected lysine or residual reagents from the synthesis, such as dibenzofulvene-related adducts. Standard analytical techniques like HPLC, LC-MS, and NMR are used to identify and quantify these impurities to ensure the building block meets the stringent quality standards required for peptide synthesis.
The following table details common impurities associated with this compound and their impact.
| Impurity Name | Source | Impact on Peptide Synthesis |
| Fmoc-D-Lys(Me2)-OH | Racemization during synthesis of lysine derivative | Formation of difficult-to-separate diastereomeric peptides; altered biological activity. |
| Fmoc-Lys(Me)-OH | Incomplete Nε-methylation | Generates peptide impurities with a different charge state and mass (+1 Da vs. H+). |
| Fmoc-Lys-OH | Incomplete Nε-methylation | Generates peptide impurities with a different charge state and potential for side-chain branching. |
| Dibenzofulvene (DBF)-piperidine adduct | Fmoc deprotection during synthesis/handling | Can cap the growing peptide chain, leading to truncated sequences. |
| Nα,Nε-diFmoc-L-lysine | Over-protection reaction | Will not couple correctly and can block the reaction vessel's active sites. |
Addressing Impurities Affecting Peptide Elongation
A primary challenge stems directly from the chemical nature of the this compound side chain. The dimethylated ε-amino group is sufficiently basic to catalyze the premature cleavage of the Nα-Fmoc protecting group on the growing peptide chain. peptide.comnih.gov This unintended deprotection exposes the N-terminal amine for reaction, which can lead to the "double insertion" of the subsequent amino acid, resulting in a peptide with an undesired additional residue. nih.gov This side reaction has a detrimental effect on the quality of the crude peptide, particularly when this compound is located near the C-terminus. nih.gov
To mitigate premature Fmoc deprotection, a key strategy is to perform the coupling reactions under slightly acidic conditions. peptide.com This protonates the basic side-chain amine, rendering it non-nucleophilic and unable to cleave the Fmoc group. A widely recommended method is the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (HOBt) for the activation and coupling of this compound and all subsequent amino acid residues in the sequence. peptide.com
Beyond the issue of side-chain basicity, the purity of the this compound starting material is critical. Impurities originating from the manufacturing process of the building block can be incorporated into the peptide. These can include deletion peptides, which arise from incomplete coupling steps, a problem that can be exacerbated at the site of modified amino acids. nih.govmdpi.com Other potential contaminants in Fmoc-amino acid batches include free amino acids, which can also lead to multiple insertions, and dipeptide impurities (Fmoc-Xaa-Xaa-OH), which result in the insertion of an unwanted dipeptide sequence. nih.gov
Furthermore, trace amounts of acetic acid in the Fmoc-amino acid reagent can act as a potent capping agent. semanticscholar.org Due to its high reactivity and low molecular weight, even minute quantities of acetic acid can cause significant N-terminal acetylation of the growing peptide chain, leading to truncated sequences that cannot be elongated further.
The following table summarizes the major impurities encountered during the incorporation of this compound and their impact on peptide elongation.
| Impurity Type | Description | Primary Cause | Effect on Peptide Chain | Reference |
|---|---|---|---|---|
| Double Insertion / Insertion Peptides | Peptide contains an additional, non-programmed amino acid residue. | Premature Fmoc deprotection by the basic Lys(Me2) side chain, or presence of free amino acid/dipeptide impurities in the starting material. | Incorrect final peptide sequence and mass. | nih.gov |
| Truncated Peptides | Peptide chain elongation is stopped prematurely. | Capping of the N-terminus by reactive impurities, most notably acetic acid. | Formation of shorter, incomplete peptide sequences. | researchgate.net |
| Deletion Peptides | Peptide is missing one or more amino acid residues. | Incomplete coupling reactions, which can be hindered by modified residues like Lys(Me2). | Incorrect final peptide sequence and mass. | nih.govmdpi.com |
| Aspartimide-Related Impurities | Formation of a succinimide (B58015) ring at an aspartic acid residue, leading to by-products. | Base-catalyzed side reaction during Fmoc deprotection, particularly for Asp-Gly sequences. | Generates a mixture of D/L-α- and β-aspartyl peptides and piperidide adducts, complicating purification. | nih.goviris-biotech.de |
| Enantiomeric Impurities | Incorporation of the D-amino acid instead of the L-amino acid. | Presence of the D-isomer (e.g., Fmoc-D-Lys(Me2)-OH) in the starting material or racemization during activation. | Alters the stereochemistry and potentially the biological activity of the final peptide. | adachibio.com |
Applications of Fmoc Lys Me2 Oh Derived Peptides in Mechanistic and Functional Research
Elucidating the Role of Dimethylated Lysine (B10760008) in Protein Structure and Function
The synthesis of peptides containing specifically placed dimethyllysine residues is critical for understanding its impact on protein behavior and interactions.
Synthesis of Histone Peptides for Epigenetic Studies
The "histone code"—the hypothesis that specific PTMs on histone tails dictate downstream biological outcomes—has driven a significant need for precisely modified histone peptides. almacgroup.com Fmoc-Lys(Me2)-OH is a key component in the solid-phase peptide synthesis (SPPS) of histone tail analogues, particularly for histone H3 and H4. peptide.comelifesciences.org Researchers utilize automated and manual Fmoc-based strategies to create peptides representing segments of histone tails, such as those containing dimethylated H3K4, H3K9, H3K27, or H3K36. elifesciences.orgnovusbio.comactivemotif.com
These synthetic peptides serve as powerful tools for a variety of epigenetic investigations. By incorporating this compound and other modified amino acid building blocks, researchers can produce a panel of histone peptides with defined modification patterns. nih.gov These peptides are then used in assays to study how dimethylation, alone or in combination with other PTMs like acetylation or phosphorylation, influences the binding of "reader" proteins, which are proteins that recognize and bind to specific histone modifications. almacgroup.comelifesciences.org
| Modified Amino Acid | Fmoc-Protected Derivative | Typical Coupling Method |
| Dimethyl Lysine | This compound·HCl | Manual Coupling |
| Acetyl Lysine | Fmoc-Lys(Ac)-OH | Automated (Double Coupling) |
| Monomethyl Lysine | Fmoc-Lys(Me,Boc)-OH | Manual Coupling |
| Phosphoserine | Fmoc-Ser(PO(OBzl)OH)-OH | Manual Coupling |
This table summarizes common Fmoc-protected amino acids used in the synthesis of modified histone peptides and their typical incorporation methods during SPPS. Data sourced from nih.gov.
Investigating Enzyme-Substrate Interactions (Methyltransferases and Demethylases)
Peptides synthesized with this compound are fundamental substrates for studying the enzymes that regulate lysine methylation: lysine methyltransferases (KMTs) and lysine demethylases (KDMs). peptide.comelifesciences.org These enzymes add and remove methyl groups, respectively, and their activities are central to epigenetic regulation. oncotarget.com
For instance, synthetic peptides containing H3K4me2 are used to measure the enzymatic activity of demethylases like Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov Researchers can incubate the enzyme with the peptide substrate and quantify the formation of monomethylated or unmethylated products. nih.gov This allows for detailed kinetic analysis and characterization of the enzyme's substrate specificity. elifesciences.org Similarly, systematically designed peptide libraries containing dimethyllysine are used to characterize the substrate preferences of entire enzyme families, such as the Jumonji C (JmjC) domain-containing KDMs. researchgate.net These studies provide deep insights into how these enzymes recognize and process their targets, which is crucial for understanding their biological roles and for developing therapeutic inhibitors. oncotarget.comnih.gov
Development of Chemical Probes and Modulators for Biological Systems
Beyond fundamental studies, peptides derived from this compound are instrumental in developing tools to probe and manipulate biological systems.
Creation of Peptidic Inhibitors and Activators
While peptides containing dimethyllysine primarily act as substrates, they are essential for the discovery and characterization of peptidic inhibitors of epigenetic enzymes. jst.go.jp For example, to find inhibitors for a specific KDM like LSD1, researchers use a dimethylated histone peptide (e.g., H3K4me2) as the substrate in high-throughput screening assays. jst.go.jp The ability of a candidate molecule to prevent the demethylation of this substrate indicates its inhibitory potential.
Structure-activity relationship (SAR) studies of peptide-based inhibitors rely on these substrates. By systematically altering the sequence of a known peptidic inhibitor and testing its effect on the enzyme's ability to process a dimethylated substrate, researchers can identify the key residues required for potent inhibition. jst.go.jp This approach was used to understand how peptides derived from the SNAIL1 protein inhibit LSD1, revealing that a peptide length of 16 residues was optimal for inhibitory activity. jst.go.jp
Challenges and Solutions in Synthesizing Complex Peptides Containing this compound
The incorporation of this compound into a peptide sequence is not without its challenges. The primary issue stems from the chemical nature of the dimethylated lysine side chain.
| Challenge | Description | Proposed Solution |
| Premature Fmoc Deprotection | The side-chain amino group of dimethyllysine is basic and can cause the premature removal of the Fmoc protecting group from the N-terminus of the growing peptide chain over extended periods. peptide.comnih.gov | Use coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an acidic additive such as 1-hydroxybenzotriazole (B26582) (HOBt). This creates a slightly acidic environment, which protonates the Lys(Me2) side chain and prevents it from catalyzing Fmoc removal. peptide.com |
| Double Insertion | Premature deprotection can lead to the subsequent coupling of two identical amino acids instead of one, a side reaction known as double insertion. nih.gov | The use of DIC/HOBt coupling conditions, as mentioned above, effectively suppresses this side reaction by preventing the initial premature deprotection. peptide.com |
| Reduced Synthesis Quality | The presence of Lys(Me2), particularly near the C-terminus of the peptide, can have a generally negative impact on the overall quality and yield of the synthesis. nih.gov | Manual coupling protocols are often recommended for the incorporation of this compound to allow for careful monitoring and optimization of the reaction, such as extending coupling times or performing a second coupling if needed. elifesciences.orgnih.gov |
| Aspartimide Formation | Like any long peptide synthesis using Fmoc chemistry, sequences containing both Asp and Lys(Me2) residues are susceptible to aspartimide formation, a side reaction caused by exposure to the basic conditions of Fmoc deprotection. nih.gov | Reduce exposure time to piperidine (B6355638) or add acidic modifiers to the deprotection solution. For particularly difficult sequences, using a backbone-protected aspartic acid derivative can offer complete protection from this side reaction. nih.gov |
Overcoming these hurdles through optimized chemical strategies is crucial for the successful synthesis of high-purity, dimethylated peptides for advanced biological research. peptide.comnih.gov
Managing Aspartimide Formation and Other Side Reactions
A primary challenge in Fmoc-based SPPS is the management of side reactions that can reduce the yield and purity of the target peptide. The introduction of this compound requires special consideration due to the basicity of its dimethylated side chain.
The most significant side reaction in Fmoc chemistry is aspartimide formation, which occurs when the peptide backbone amide nitrogen attacks the side-chain ester of a preceding aspartic acid residue. nih.govmdpi.com This reaction is promoted by the basic conditions used for Fmoc group removal and results in a stable five-membered ring that can lead to by-products, including α- and β-aspartyl peptides and racemization. nih.goviris-biotech.de The presence of this compound can influence the local environment of the peptide chain. While not a direct catalyst, the basic nature of the Lys(Me2) side chain can contribute to an environment that may favor base-mediated side reactions. The problem is particularly acute in sequences known to be prone to this rearrangement. nih.gov
Table 1: Common Aspartimide-Prone Sequences in Fmoc-SPPS This table highlights peptide sequences that are particularly susceptible to aspartimide formation, a critical consideration during the synthesis of peptides containing basic residues like dimethyllysine.
| Aspartic Acid Followed By | Susceptibility to Aspartimide Formation | Reference |
|---|---|---|
| Glycine (Gly) | Very High | nih.gov |
| Asparagine (Asn) | High | nih.gov |
| Aspartic Acid (Asp) | High | nih.gov |
| Arginine (Arg) | High | nih.gov |
| Serine (Ser) | Moderate | nih.gov |
| Threonine (Thr) | Moderate | nih.gov |
| Cysteine (Cys) | Moderate | nih.gov |
Strategies for Improving Crude Peptide Quality and Purification Yields
To mitigate the side reactions associated with this compound and enhance the quality and yield of the final peptide, specific synthetic strategies are employed. These methods focus on controlling the basicity of the Lys(Me2) side chain and optimizing coupling conditions.
A primary strategy to prevent premature Fmoc deprotection is to perform the coupling of this compound and all subsequent amino acid residues under slightly acidic conditions. peptide.com This is typically achieved by using a coupling cocktail containing diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). peptide.com In this environment, the basic side chain of Lys(Me2) is protonated, rendering it unable to catalyze the removal of the Fmoc group. peptide.com This approach helps maintain the integrity of the growing peptide chain and prevents the formation of deletion sequences.
General strategies for minimizing aspartimide formation are also crucial when synthesizing Lys(Me2)-containing peptides. While not directly caused by this compound, its presence necessitates careful management of synthesis conditions. Methods to suppress aspartimide formation include:
Modifying Deprotection Conditions: Adding an acidic modifier like HOBt to the piperidine solution used for Fmoc removal can significantly reduce aspartimide formation. biotage.comsemanticscholar.org
Using Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe), can physically block the nucleophilic attack that initiates aspartimide formation. mdpi.com
Table 2: Recommended Coupling Protocol for this compound This table outlines the recommended coupling procedure to minimize side reactions when incorporating this compound into a peptide sequence.
| Step | Action | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | N-terminal Fmoc Deprotection | Standard procedures (e.g., 20% piperidine in DMF) | Remove Fmoc group from the growing peptide chain | peptide.com |
| 2 | Resin Washing | DMF or NMP | Remove residual deprotection solution | peptide.com |
| 3 | Amino Acid Activation | This compound, DIC, HOBt | Activate the amino acid for coupling under slightly acidic conditions | peptide.com |
| 4 | Coupling | Activated amino acid solution transferred to resin | Form the peptide bond | peptide.com |
| 5 | Monitoring | Kaiser test | Test for completeness of the coupling reaction | peptide.com |
| 6 | Repetition | Repeat steps 1-5 for subsequent residues | Continue peptide chain elongation under controlled conditions | peptide.com |
Analytical Methodologies for Characterization of Nε,nε Dimethyl L Lysine Peptides
Chromatographic Techniques for Purification and Purity Determination
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the purification and purity assessment of Fmoc-Lys(Me2)-OH and peptides derived from it.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common technique for both the purification and the analysis of the purity of Fmoc-protected dimethylated lysine (B10760008) and the peptides into which it is incorporated. cuni.cz This method separates molecules based on their hydrophobicity.
For the analysis of this compound and related peptides, a C18 column is frequently used. nih.gov The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) (ACN), and water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govacs.org For instance, a gradient of 0-30% ACN in water (both containing 0.1% TFA) over 80 minutes has been used for the analysis of dimethyl-labeled peptides. nih.gov The purity of the compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report purities of ≥95.0% as determined by HPLC.
Gel Filtration Chromatography:
Following initial purification by methods like RP-HPLC, gel filtration chromatography can be employed for further purification, especially for larger peptides. This technique separates molecules based on their size. A Superdex 75 column with a buffer solution containing Tris-HCl, NaCl, and β-mercaptoethanol has been used to purify proteins and peptides, with fractions containing the pure product being identified by SDS-PAGE. rsc.org
Table 1: HPLC Analysis Parameters for this compound and Related Peptides
| Parameter | Description | Reference |
| Column | C18 reversed-phase | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | nih.govacs.org |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) | nih.govacs.org |
| Gradient | A gradient of increasing organic phase (Mobile Phase B) is used to elute the compounds. A typical gradient might be 0-30% B over 80 minutes. | nih.gov |
| Detection | UV absorbance, typically at wavelengths such as 214 nm and 280 nm. | |
| Purity Assessment | Purity is determined by the relative area of the main peak. Commercial standards are often ≥95.0% pure. |
Spectroscopic Approaches for Structural Confirmation
Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and peptides containing this modified amino acid. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptide analysis. rsc.orgbio-equip.cn
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For Fmoc-L-Lys(Me2)-OH, the calculated mass for the protonated molecule [M+H]⁺ is 411.2278, with experimentally found values being very close to this, such as 411.2275. rsc.org
Table 2: Mass Spectrometry Data for Fmoc-L-Lys(Me2)-OH
| Ion | Calculated m/z | Found m/z | Technique | Reference |
| [M+H]⁺ | 411.2278 | 411.2275 | HR-MS ESI | rsc.org |
| [M+H]⁺ | 411.228 | 411.272 | HRMS(ESI) | doi.org |
| [M]⁺ | 411.2225 | 411.2294 | HRMS (FAB+) | amazonaws.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are used.
In the ¹H NMR spectrum of Fmoc-L-Lys(Me2)-OH, characteristic signals include the aromatic protons of the Fmoc group, typically found between 7.2 and 7.8 ppm. rsc.orgdoi.org The protons of the two methyl groups on the ε-amino group appear as a singlet at around 2.71 ppm (in D₂O) or 2.78 ppm (in DMSO-d₆). doi.orgamazonaws.com The various methylene (B1212753) protons of the lysine side chain and the α-proton also show distinct signals. rsc.orgdoi.orgamazonaws.com
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons, aromatic carbons, and aliphatic carbons appearing in characteristic regions. rsc.orgamazonaws.com For example, the carbons of the dimethylamino group typically appear around 43 ppm.
A Certificate of Analysis for Fmoc-Lys(Me)2-OH (hydrochloride) has confirmed that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com
Future Perspectives and Advancements in Research Involving Fmoc Lys Me2 Oh
Innovative Synthetic Strategies for Enhanced Efficiency and Scalability
To overcome this, specific synthetic strategies have been developed. A key innovation is the use of particular coupling reagents under controlled pH conditions. Research has shown that using a combination of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) is effective. peptide.com Under these slightly acidic conditions, the basic side chain of the dimethylated lysine (B10760008) is protonated, rendering it unable to catalyze the deprotection of the Fmoc group. peptide.com This approach is critical for both the coupling of Fmoc-Lys(Me2)-OH itself and for the addition of subsequent amino acids in the sequence. peptide.comsigmaaldrich.com
Table 1: Coupling Protocol Comparison for this compound
| Coupling Reagent | Additive | Key Advantage | Reference |
| Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Creates slightly acidic conditions, protonating the Lys(Me2) side chain to prevent premature Fmoc deprotection. | peptide.com |
| HATU / HOAt | N,N-Diisopropylethylamine (DIEA) | A general, highly effective method for manual coupling of modified amino acids, often used when standard methods are slow. | nih.gov |
Expanding the Repertoire of Modified Amino Acid Building Blocks
This compound is part of a large and continuously growing toolkit of modified amino acid derivatives used to synthesize peptides that mimic native PTMs. sigmaaldrich.commerckmillipore.com The ability to incorporate these building blocks at specific sites in a peptide sequence allows researchers to dissect the functional roles of individual modifications, an approach not possible with non-specific, post-synthetic chemical methylation. merckmillipore.com
The commercial availability of a wide array of Fmoc-protected building blocks has made the synthesis of complex modified peptides routine. researchgate.netnih.gov Beyond dimethylated lysine, the toolkit includes derivatives for other lysine methylation states, such as monomethylated (Fmoc-Lys(Me,Boc)-OH) and trimethylated (Fmoc-Lys(Me3Cl)-OH) lysine. nih.govsigmaaldrich.com The repertoire also extends to other modified amino acids that are central to cellular signaling and regulation.
These include:
Methylated Arginine: Building blocks like Fmoc-Arg(Me,Pbf)-OH and derivatives for asymmetric and symmetric dimethylarginine are available. sigmaaldrich.commerckmillipore.com
Acetylated Lysine: Fmoc-Lys(Ac)-OH is used to study the role of lysine acetylation, another key histone mark. nih.gov
Phosphorylated Residues: Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) are essential for studying signaling cascades driven by protein kinases. sigmaaldrich.comchemrxiv.org
Other Modifications: The list also includes building blocks for citrullination (Fmoc-Cit(Pbf)-OH) and glycosylation, reflecting the vast landscape of known PTMs. nih.govsigmaaldrich.com
This expansion allows for the synthesis of highly complex peptides with multiple, different modifications, enabling the study of PTM "crosstalk," where one modification can influence the presence or function of another. nih.gov
Table 2: Selected Fmoc-Protected Building Blocks for PTM Research
| Modification Type | Amino Acid | Building Block Example | Reference |
| Methylation | Lysine | Fmoc-Lys(Me,Boc)-OH | nih.govsigmaaldrich.com |
| Lysine | This compound·HCl | nih.govsigmaaldrich.com | |
| Lysine | Fmoc-Lys(Me3Cl)-OH | nih.govsigmaaldrich.com | |
| Arginine | Fmoc-Arg(Me,Pbf)-OH | nih.govsigmaaldrich.com | |
| Acetylation | Lysine | Fmoc-Lys(Ac)-OH | nih.govchemrxiv.org |
| Phosphorylation | Serine | Fmoc-Ser(PO(OBzl)OH)-OH | sigmaaldrich.comchemrxiv.org |
| Threonine | Fmoc-Thr(PO(OBzl)OH)-OH | nih.govsigmaaldrich.com | |
| Tyrosine | Fmoc-Tyr(PO(OBzl)OH)-OH | sigmaaldrich.com | |
| Citrullination | Arginine | Fmoc-Cit(Pbf)-OH | nih.govnih.gov |
Emerging Applications in Drug Discovery and Chemical Biology
The primary application of this compound lies in the fields of chemical biology and drug discovery, specifically for investigating the biological consequences of protein methylation. chemimpex.comchemscene.com Lysine methylation is a critical PTM in histone proteins, forming part of the "histone code" that regulates gene expression, and is also found on non-histone proteins like p53. peptide.com Synthetic peptides containing dimethylated lysine, produced using this compound, are indispensable tools for studying these processes. nih.gov
One powerful application is the creation of peptide microarrays . These arrays can display hundreds of different histone peptides, each with specific PTMs, to systematically probe the binding specificities of "reader" proteins (which recognize PTMs) and "eraser" enzymes like histone deacetylases (HDACs). nih.govchemrxiv.org By including peptides with Lys(Me2) at various positions, researchers can map the binding preferences of proteins that interact with this specific mark, providing crucial insights into epigenetic regulation. chemrxiv.org
In drug discovery , this knowledge is vital. The enzymes that add, remove, and recognize histone methylation are major targets for therapeutic intervention, especially in oncology. dovepress.com Synthetic peptides containing Lys(Me2) serve as essential substrates and tools for:
Developing and validating assays to screen for inhibitors of histone-modifying enzymes.
Understanding the molecular basis of how reader domains recognize specific methylation states, which can guide the design of small molecules to block these interactions. nih.gov
Serving as building blocks in the synthesis of larger peptide-based therapeutics that aim to modulate protein-protein interactions governed by PTMs. researchgate.netchemimpex.com
The continued use of this compound and related building blocks will be instrumental in deciphering the complex language of PTMs and translating this fundamental biological knowledge into new therapeutic strategies.
Q & A
Q. What is the structural and functional significance of Fmoc-Lys(Me2)-OH in peptide synthesis?
this compound is a protected amino acid derivative where the lysine side chain is dimethylated (Me2) and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification enables site-specific incorporation of dimethylated lysine into synthetic peptides, mimicking post-translational modifications (PTMs) critical for studying epigenetic regulation, protein-protein interactions, and histone mimicry. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the dimethylated side chain remains intact during solid-phase peptide synthesis (SPPS) .
Q. What are the standard protocols for synthesizing and purifying this compound?
Synthesis involves reacting lysine with methylating agents (e.g., methyl iodide) under controlled conditions to achieve dimethylation, followed by Fmoc protection using Fmoc-Cl in a polar aprotic solvent like DMF. Purification typically employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Quality control includes verifying purity (>99% via HPLC), enantiomeric integrity (≥99.8% via chiral chromatography), and structural confirmation (mass spectrometry and NMR) .
Q. How should this compound be stored and handled to ensure stability?
Store the compound at –20°C in a desiccator to prevent moisture absorption and Fmoc-group hydrolysis. Use anhydrous DMF or DCM as solvents during synthesis. Avoid prolonged exposure to light, which can degrade the Fmoc group. Always wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .
Advanced Research Questions
Q. What are the key challenges in incorporating this compound into solid-phase peptide synthesis?
The dimethylated lysine’s basic side chain can accelerate premature Fmoc deprotection, leading to truncated sequences or double insertions. To mitigate this:
Q. How can researchers validate the successful incorporation of dimethylated lysine in synthetic peptides?
Analytical methods include:
- LC-MS/MS : Confirm molecular weight and fragmentation patterns to distinguish dimethylated lysine from side products.
- Edman degradation : Detect dimethylation at specific positions by analyzing phenylthiohydantoin derivatives.
- MALDI-TOF : Compare observed vs. theoretical masses with a tolerance of <50 ppm .
Q. How does this compound facilitate the study of histone methylation in epigenetic research?
Dimethylated lysine residues (e.g., H3K4me2, H3K36me2) are critical for chromatin remodeling. Researchers use this compound to synthesize histone peptides for:
- Binding assays : Quantify interactions with reader proteins (e.g., Tudor domains) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Enzymatic studies : Investigate demethylase activity (e.g., LSD1) by monitoring methyl group removal via immunoblotting or fluorescence-based assays .
Q. What strategies address solubility issues of this compound in non-polar solvents?
Dimethylation reduces polarity, complicating solubility in DMF/DCM mixtures. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
